Dimethyl(piperidin-4-yl)phosphine oxide
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Overview
Description
Dimethyl(piperidin-4-yl)phosphine oxide is a chemical compound that features a piperidine ring substituted with a dimethylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(piperidin-4-yl)phosphine oxide typically involves the reaction of piperidine derivatives with phosphine oxides under controlled conditions. One common method includes the use of dimethylphosphine oxide as a starting material, which reacts with piperidine in the presence of a suitable catalyst and solvent. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(piperidin-4-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce different phosphine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Dimethyl(piperidin-4-yl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of dimethyl(piperidin-4-yl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl(piperidin-4-yl)phosphine oxide include other piperidine derivatives and phosphine oxides. Examples include:
- Piperidine
- Dimethylphosphine oxide
- Piperidin-4-yl phosphine oxide
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a dimethylphosphine oxide group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
4-dimethylphosphorylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOP/c1-10(2,9)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBMAORIJHEOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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